An In-depth Technical Guide to the Physicochemical Properties of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid is a bifunctional organic molecule that incorporates a tetrahydropyran (THP) moiety and a thioglycolic acid group. The unique combination of these two structural features suggests its potential utility in various chemical and pharmaceutical applications. The THP ring is a common motif in medicinal chemistry, often introduced to modulate a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME)[1]. The thioglycolic acid portion, with its reactive thiol and carboxylic acid groups, offers a versatile handle for further chemical modifications and potential interactions with biological targets[2][3].
This technical guide provides a comprehensive overview of the physicochemical properties of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid, a proposed synthetic route, and a discussion of its potential applications based on its structural characteristics. Due to the limited availability of experimental data for this specific molecule, this guide incorporates computationally predicted properties to provide a foundational understanding for researchers.
Chemical Structure and Identifiers
The chemical structure of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid is characterized by a central sulfur atom linking a tetrahydropyran-2-ylmethyl group and an acetic acid moiety.
Figure 1: Chemical structure of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid |
| CAS Number | Not available |
| Molecular Formula | C₈H₁₄O₃S |
| Molecular Weight | 190.26 g/mol |
| SMILES | C1CCOC(C1)CSCC(=O)O |
| InChI | InChI=1S/C8H14O3S/c9-8(10)6-12-5-7-3-1-2-4-11-7/h7H,1-6H2,(H,9,10) |
| InChIKey | XTLOAIAZNBWRHR-UHFFFAOYSA-N |
Physicochemical Properties
Figure 2: Workflow for the prediction of physicochemical properties.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| pKa (acidic) | 3.5 - 4.5 | Based on the pKa of thioglycolic acid (3.83)[2] and potential electronic effects of the THP-methyl substituent. |
| logP (Octanol-Water Partition Coefficient) | ~1.2 | Based on similar structures and computational models. |
| Aqueous Solubility | Moderately soluble | Qualitative prediction based on the presence of a carboxylic acid and a polar ether group, balanced by the hydrocarbon backbone. |
| Melting Point (°C) | Not available | - |
| Boiling Point (°C) | Not available | - |
| Monoisotopic Mass | 190.06636 Da | PubChem |
Proposed Synthesis
A plausible synthetic route for 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid can be envisioned through a two-step process starting from commercially available 2-(hydroxymethyl)tetrahydropyran. This proposed synthesis utilizes a nucleophilic substitution reaction, a common and robust method in organic synthesis.
Figure 3: Proposed synthetic workflow for 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid.
Experimental Protocol
Step 1: Synthesis of 2-(Chloromethyl)oxane
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(hydroxymethyl)tetrahydropyran (1 equivalent) dissolved in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
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Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise. The reaction is exothermic and may release HCl gas, so it should be performed in a well-ventilated fume hood.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product, 2-(chloromethyl)oxane, can be purified by vacuum distillation.
Causality Behind Experimental Choices: The use of thionyl chloride provides a reliable method for converting a primary alcohol to an alkyl chloride with inversion of stereochemistry, proceeding through an SN2-type mechanism. The anhydrous conditions are crucial to prevent the hydrolysis of thionyl chloride.
Step 2: Synthesis of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid
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Reaction Setup: In a separate round-bottom flask, dissolve thioglycolic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
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Deprotonation: Add a suitable base (e.g., sodium hydride or potassium carbonate, 2 equivalents) portion-wise to the solution at 0 °C to deprotonate both the carboxylic acid and the thiol groups.
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Nucleophilic Substitution: Slowly add a solution of 2-(chloromethyl)oxane (1 equivalent) in the same solvent to the reaction mixture.
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Reaction and Work-up: Allow the reaction to stir at room temperature overnight. After completion, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices: This step is a classic example of a Williamson ether synthesis-like reaction, where a thiolate acts as the nucleophile. The SN2 reaction is favored by using a primary alkyl halide (2-(chloromethyl)oxane) and a polar aprotic solvent, which solvates the cation of the base but not the nucleophile, thus increasing its reactivity. The use of a base is essential to generate the more nucleophilic thiolate anion.
Potential Applications
The structural features of 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid suggest its potential in several areas of research and development.
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Drug Discovery and Medicinal Chemistry: The tetrahydropyran ring is a known bioisostere for other cyclic systems and can be incorporated into drug candidates to improve their ADME properties. For instance, the introduction of a THP moiety can increase solubility and metabolic stability. The carboxylic acid and thioether functionalities provide points for further derivatization to explore structure-activity relationships (SAR) in drug design. The thioether linkage, in particular, can influence the molecule's conformation and binding to biological targets.
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Chemical Synthesis: The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, making this molecule a versatile building block for the synthesis of more complex structures. The thioether can also be oxidized to sulfoxides and sulfones, further expanding its synthetic utility.
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Material Science: Carboxylic acids and thiols are known to bind to metal surfaces. Therefore, 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid could potentially be used as a corrosion inhibitor or as a component in the synthesis of self-assembled monolayers on metal substrates.
Safety and Handling
While specific toxicity data for 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on its functional groups, it is a carboxylic acid and may be corrosive. The thioglycolic acid precursor is known to be toxic and has a strong, unpleasant odor. Therefore, it is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid is a molecule with interesting structural features that suggest its potential utility in medicinal chemistry and chemical synthesis. While experimental data on its physicochemical properties are currently lacking, this guide provides a foundational understanding based on its structure and predicted properties. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its chemical and biological activities. As research in drug discovery and material science continues to evolve, molecules like 2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid may serve as valuable tools for the development of new technologies and therapeutics.
References
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PubChem. 2-[(oxan-2-ylmethyl)sulfanyl]acetic acid. Available from: [Link]
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Wikipedia. Thioglycolic acid. Available from: [Link]
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Garrido, F., Santalla, H., Gómez, G., & Fall, Y. (2020). Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MOJ Biorg Org Chem, 4(1), 7-9. Available from: [Link]
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
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Ataman Kimya. THIOGLYCOLIC ACID. Available from: [Link]
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ChemTalk. Williamson Ether Synthesis. Available from: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
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University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available from: [Link]
